4-[(S)-Amino-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]methyl]quinolin-6-ol
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Description
4-[(S)-Amino-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]methyl]quinolin-6-ol, also known as this compound, is a useful research compound. Its molecular formula is C19H25N3O and its molecular weight is 311.429. The purity is usually 95%.
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Scientific Research Applications
Spectrum of Biological Properties
Cinchona alkaloids, including Quinine, Chichonine, Quinidine, and Cinchonidine, have been used since the 17th century for their antimalarial activity. Beyond their well-known application in treating malaria, these alkaloids exhibit a range of biological activities. Research has highlighted their potential in anti-obesity, anti-cancer, anti-oxidant, anti-inflammatory, and anti-microbial treatments. The diversity in their biological applications underscores the therapeutic potential of cinchona alkaloids in various medical fields (Gurung & De, 2017).
Pharmacodynamic Synergy and Pharmacokinetic Interactions
In the context of malaria treatment, the pharmacodynamic synergy between cinchona alkaloids and the positive interactions with other plant extracts have been observed. Such interactions enhance the efficacy of treatments, demonstrating the complex interplay between different components of medicinal plants. Additionally, pharmacokinetic interactions, such as those involving Artemisia annua, enhance the bioavailability of antimalarial compounds, showcasing the significance of combining traditional herbal remedies with modern pharmaceutical approaches (Rasoanaivo et al., 2011).
Advanced Oxidation Processes for Degradation
The application of advanced oxidation processes (AOPs) for the degradation of nitrogen-containing compounds, including those similar to cinchona alkaloids, has been explored. This research area focuses on the environmental impact and treatment of hazardous compounds, reflecting the broader applications of cinchona alkaloids beyond their therapeutic uses. AOPs present an effective method for mineralizing resistant compounds, highlighting the intersection between environmental science and pharmacology (Bhat & Gogate, 2021).
Properties
IUPAC Name |
4-[(S)-amino-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]methyl]quinolin-6-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O/c1-2-12-11-22-8-6-13(12)9-18(22)19(20)15-5-7-21-17-4-3-14(23)10-16(15)17/h3-5,7,10,12-13,18-19,23H,2,6,8-9,11,20H2,1H3/t12-,13-,18-,19-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMRRVJBFLHQNO-OYUDYFSCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2CC[C@H]1C[C@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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